molecular formula C6H7ClN4O2 B3185608 3-Nitropicolinimidamide hydrochloride CAS No. 1179361-87-5

3-Nitropicolinimidamide hydrochloride

Cat. No.: B3185608
CAS No.: 1179361-87-5
M. Wt: 202.60 g/mol
InChI Key: BPFCADGINNUIHD-UHFFFAOYSA-N
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Description

3-Nitropicolinimidamide hydrochloride is a nitro-substituted derivative of picolinimidamide, characterized by a nitro (-NO₂) group at the 3-position of the pyridine ring and an imidamide functional group. The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and agrochemical research.

Key inferred properties:

  • Molecular formula: Likely C₆H₇ClN₄O₂ (assuming substitution of one nitro group for a hydrogen in the picolinimidamide backbone).
  • Molecular weight: Estimated ~202.6 g/mol (based on substitution from analogs in ).
  • Reactivity: The nitro group’s electron-withdrawing nature may increase acidity and reduce nucleophilicity compared to chloro or alkyl substituents.

Properties

CAS No.

1179361-87-5

Molecular Formula

C6H7ClN4O2

Molecular Weight

202.60 g/mol

IUPAC Name

3-nitropyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H6N4O2.ClH/c7-6(8)5-4(10(11)12)2-1-3-9-5;/h1-3H,(H3,7,8);1H

InChI Key

BPFCADGINNUIHD-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(=N)N)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)[N+](=O)[O-].Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-Nitropicolinimidamide hydrochloride with structurally related hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound* C₆H₇ClN₄O₂ ~202.6 -NO₂ at 3-position High polarity due to nitro group; potential thermal instability .
3,5-Dichloropicolinimidamide hydrochloride C₆H₇Cl₂N₃ 192.05 -Cl at 3,5-positions Moderate lipophilicity; used in kinase inhibition studies .
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride C₇H₆Cl₂F₃N₃ 266.05 -Cl at 3, -CF₃ at 5-position Enhanced metabolic stability; applications in biochemical assays .
5-Chloropicolinimidamide hydrochloride C₆H₇ClN₃ 164.60 -Cl at 5-position Lower molecular weight; used as a synthetic intermediate .

*Inferred data due to lack of direct evidence.

Research Findings and Implications

  • Pharmaceutical Potential: Chloro-substituted picolinimidamides are noted as ATP-competitive inhibitors (e.g., VEGFR2/KDR inhibitors in ). The nitro derivative could target similar pathways with altered binding kinetics .
  • Synthetic Utility : Nitro groups facilitate further functionalization (e.g., reduction to amines), enabling diversification in medicinal chemistry pipelines .
  • Stability Challenges : Nitro compounds may degrade under UV light or high temperatures, necessitating stability-indicating HPLC methods (as seen in for dosulepin hydrochloride) .

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